2,4-Dihydro-4-amino-5-(1-(4-chloro-2-methylphenoxy)ethyl)-3H-1,2,4-triazole-3-thione
Description
Structural Features and Bonding
- Triazole Core : The 1,2,4-triazole ring exhibits partial aromaticity due to delocalized π-electrons across the N1–C2–N3–C4–N5 atoms.
- Thione Group : The C3=S bond contributes to planarity in the triazole ring, with resonance stabilization between the thione and adjacent nitrogen atoms.
- Ethyl-Phenoxy Substituent : The ethyl linker (CH$$2$$CH$$2$$) bridges the triazole C5 and the phenoxy oxygen, creating a rotatable σ-bond that influences conformational flexibility.
Properties
CAS No. |
115398-71-5 |
|---|---|
Molecular Formula |
C11H13ClN4OS |
Molecular Weight |
284.77 g/mol |
IUPAC Name |
4-amino-3-[1-(4-chloro-2-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H13ClN4OS/c1-6-5-8(12)3-4-9(6)17-7(2)10-14-15-11(18)16(10)13/h3-5,7H,13H2,1-2H3,(H,15,18) |
InChI Key |
BIMWGXNAMCQIOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C2=NNC(=S)N2N |
Origin of Product |
United States |
Biological Activity
The compound 2,4-Dihydro-4-amino-5-(1-(4-chloro-2-methylphenoxy)ethyl)-3H-1,2,4-triazole-3-thione is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, focusing on its potential as an antifungal and anticancer agent, alongside its mechanism of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , and it features a triazole ring substituted with an amino group and a phenoxyethyl moiety. The presence of chlorine and sulfur atoms in its structure may contribute to its biological properties.
Antifungal Activity
Recent studies indicate that triazole derivatives exhibit significant antifungal properties. The 1,2,4-triazole core is known for its efficacy against various fungal pathogens. For instance:
- Mechanism of Action : Triazoles inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This disruption leads to impaired cell membrane integrity.
- Activity Spectrum : Compounds similar to 2,4-Dihydro-4-amino-5-(1-(4-chloro-2-methylphenoxy)ethyl)-3H-1,2,4-triazole-3-thione have shown activity against Candida albicans and Aspergillus species.
Anticancer Activity
Triazole derivatives have also been evaluated for their anticancer properties:
- Cell Line Studies : The compound has been tested against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). Results indicate that certain triazoles can induce apoptosis in these cells.
- Cytotoxicity : The cytotoxic effects are often measured using MTT assays, with IC50 values calculated to determine potency. For example, related triazoles have shown IC50 values ranging from 10 to 50 μM against MCF7 cells.
Structure-Activity Relationship (SAR)
The biological activity of triazoles can be influenced by various substituents on the ring:
| Substituent | Effect on Activity |
|---|---|
| Chlorine at para position | Increases antifungal potency |
| Alkyl groups on nitrogen | Enhances lipophilicity and cell permeability |
| Sulfur atom | Contributes to enzyme inhibition |
Case Studies
- Antifungal Efficacy Study : A study evaluated the antifungal activity of several triazole derivatives including our compound against Candida albicans. The results indicated that compounds with similar structures exhibited significant inhibition zones in agar diffusion tests.
- Cytotoxicity Evaluation : Another study assessed the cytotoxicity of various triazoles on HCT116 cells. The compound demonstrated a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
Scientific Research Applications
Overview
2,4-Dihydro-4-amino-5-(1-(4-chloro-2-methylphenoxy)ethyl)-3H-1,2,4-triazole-3-thione is a compound belonging to the triazole class of heterocycles. This compound has garnered attention in various fields due to its unique structural properties and biological activities. Its applications span across agriculture, medicine, and biochemistry.
Agricultural Applications
One of the primary applications of this compound is in agriculture as a herbicide . The presence of the chlorophenoxy group enhances its efficacy against broadleaf weeds. The compound acts by inhibiting specific enzymatic pathways in plants, which are crucial for growth and development.
Efficacy Against Weeds
Research has indicated that compounds with similar structures exhibit effective herbicidal activity. The chlorinated phenoxy moiety is particularly known for its ability to disrupt plant hormone balance, leading to uncontrolled growth and eventual death of targeted weeds. This mechanism makes it a valuable tool in integrated weed management strategies.
Pharmaceutical Applications
The triazole ring in this compound contributes significantly to its pharmacological properties . Triazoles are known for their ability to interact with various biological targets, making them important in medicinal chemistry.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazoles exhibit significant antimicrobial and antifungal activities. For instance, research on related compounds has shown promising results against bacterial strains and fungi, suggesting that 2,4-dihydro-4-amino-5-(1-(4-chloro-2-methylphenoxy)ethyl)-3H-1,2,4-triazole-3-thione may also possess similar properties.
Biochemical Research
In biochemical research, this compound can serve as a tool for studying enzyme inhibition and metabolic pathways. Its ability to mimic natural substrates allows researchers to explore its effects on various enzymes involved in metabolic processes.
Case Studies
Several case studies have highlighted the potential of triazole derivatives in drug discovery:
- Synthesis and Characterization : A study synthesized novel triazole derivatives and evaluated their antimicrobial activity using agar diffusion methods. Results indicated that some derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria .
- Mechanistic Studies : Investigations into the mechanism of action revealed that certain triazoles could inhibit key enzymes involved in fungal cell wall synthesis, thereby providing insights into their fungicidal properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Anticonvulsant Research
Triazole-3-thiones are widely studied for anticonvulsant activity. Key analogues include:
Structural Insights :
- Amino vs.
- Substituent Position: The 1-(4-chloro-2-methylphenoxy)ethyl group introduces steric bulk, which could affect blood-brain barrier permeability relative to smaller substituents (e.g., chlorophenyl in TP-315) .
Anticancer Activity of Triazole-Thiones
Compound 42 (Fig. 36 in ), a triazole-thione with a methoxynaphthalenyl group, showed potent anticancer activity (IC₅₀ = 9.89 µM against MDA-MB-231 cells). In contrast, the target compound lacks electron-donating groups (e.g., methoxy) linked to aromatic systems, which are critical for DNA intercalation or kinase inhibition .
Antimicrobial and Metal Chelation Properties
- Transition Metal Complexes: Derivatives like 4-[(2-hydroxyethyl)amino]benzenes-triazole-thione () form stable complexes with metals (e.g., Cu²⁺, Zn²⁺), enhancing antibacterial activity.
- Benzylideneamino Derivatives: Compounds with 4-substituted benzylideneamino groups () showed Gram-positive antibacterial activity. The target’s phenoxyethyl group may reduce membrane penetration compared to benzylidene derivatives .
Metabolic Stability
The triazole-thione 4-ethyl-5-(4-fluorophenyl) () was metabolically inert, resisting desulfuration and S-oxidation.
Physicochemical and Pharmacokinetic Properties
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2,4-Dihydro-4-amino-5-(1-(4-chloro-2-methylphenoxy)ethyl)-3H-1,2,4-triazole-3-thione, and how are intermediates purified?
- Methodology : The synthesis typically involves multi-step reactions starting with hydrazide derivatives. For example, a thione intermediate is generated by refluxing 4-chloro-2-methylphenoxyethyl-substituted precursors with ethanol and aqueous KOH, followed by purification via recrystallization from ethanol or water-ethanol mixtures . Key steps include nucleophilic substitution and cyclization under controlled pH and temperature.
- Purification : Column chromatography (silica gel) or repeated recrystallization is used to isolate the target compound, with TLC or HPLC monitoring reaction progress .
Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation of this compound?
- Techniques :
- NMR : H and C NMR to confirm substituent positions and hydrogen bonding .
- IR : Identification of thione (C=S) and amine (N-H) functional groups .
- X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., SHELX software for refinement) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this triazole-thione derivative?
- Experimental Design :
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to accelerate nucleophilic substitutions .
- Temperature : Controlled reflux (70–80°C) minimizes side reactions like oxidation .
Q. How can computational chemistry resolve contradictions between experimental and theoretical data (e.g., bond lengths, spectroscopic peaks)?
- Approach :
- Perform DFT calculations (B3LYP/6-31G* basis set) to model molecular geometry and vibrational frequencies .
- Compare computed IR/NMR spectra with experimental data to identify discrepancies caused by crystal packing or solvent effects .
- Use software like Gaussian or ORCA for energy minimization and transition-state analysis .
Q. What strategies are recommended for evaluating the antimicrobial activity of this compound against resistant strains?
- Biological Assays :
- MIC Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Studies : Assess bactericidal vs. bacteriostatic effects over 24 hours .
- Mechanistic Insights :
- Molecular docking to predict interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
- Synergy testing with commercial antibiotics (e.g., β-lactams) using checkerboard assays .
Q. How can researchers address discrepancies in biological activity data across studies (e.g., varying IC values)?
- Troubleshooting :
- Standardize protocols : Use CLSI guidelines for antimicrobial assays to minimize variability .
- Control compounds : Include reference drugs (e.g., fluconazole) in each experiment .
- Data normalization : Express activity as a percentage of control to account for batch-to-batch differences .
Methodological Tables
Table 1 : Key Synthetic Reagents and Conditions
Table 2 : Computational vs. Experimental Data Comparison
| Parameter | Experimental Value | DFT Value | Discrepancy (%) | Resolution Method |
|---|---|---|---|---|
| C=S bond length | 1.68 Å | 1.71 Å | 1.8 | Include solvent effects in DFT |
| N-H IR peak | 3350 cm | 3320 cm | 0.9 | Assign to crystal packing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
